N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide
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Overview
Description
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide is a complex organic compound with a unique structure that combines an oxazole ring fused to a pyridine ring, attached to a phenyl group and a propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by its fusion with the pyridine ring. The phenyl group is then introduced through a substitution reaction, and finally, the propionamide moiety is added via an amidation reaction. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can vary depending on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine
- 2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H15N3O2 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H15N3O2/c1-3-14(20)18-12-9-11(7-6-10(12)2)16-19-15-13(21-16)5-4-8-17-15/h4-9H,3H2,1-2H3,(H,18,20) |
InChI Key |
BZWJMUOEKDRRHN-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)C |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)C |
Origin of Product |
United States |
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